molecular formula C14H17BF2O4 B15315641 Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B15315641
M. Wt: 298.09 g/mol
InChI Key: AJDDJRPDVKRQMF-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic acid esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Borylation Reaction: The starting material, 2,4-difluorobenzoic acid, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

    Esterification: The resulting boronic acid intermediate is then esterified with methanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC). This step converts the boronic acid to the desired ester, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as toluene or tetrahydrofuran (THF) at temperatures ranging from 50-100°C.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate (Pd(OAc)2), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Solvents: Toluene, tetrahydrofuran (THF), methanol

Major Products Formed

    Aryl or Vinyl Compounds: Through Suzuki-Miyaura cross-coupling

    Phenols: Through oxidation

    Alcohols: Through reduction

Scientific Research Applications

Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of various organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of two fluorine atoms on the benzene ring. This fluorination enhances the compound’s reactivity and stability, making it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals. The compound’s boronic ester functionality also allows for versatile applications in cross-coupling reactions, making it a highly sought-after intermediate in organic synthesis.

Properties

Molecular Formula

C14H17BF2O4

Molecular Weight

298.09 g/mol

IUPAC Name

methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)10(16)7-11(9)17/h6-7H,1-5H3

InChI Key

AJDDJRPDVKRQMF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)C(=O)OC

Origin of Product

United States

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